![molecular formula C26H30ClN5O4 B10786240 2-(4-chlorophenyl)-N-[1-[2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]pyrrolidin-3-yl]propanamide](/img/structure/B10786240.png)
2-(4-chlorophenyl)-N-[1-[2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]pyrrolidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK1379757 is a chemical compound developed by GlaxoSmithKline, a prominent pharmaceutical company
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GSK1379757 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary information held by GlaxoSmithKline. general synthetic methods for similar compounds often involve:
Step 1: Formation of an intermediate through a nucleophilic substitution reaction.
Step 2: Cyclization of the intermediate under acidic or basic conditions.
Step 3: Purification and isolation of the final product using chromatography techniques.
Industrial Production Methods: Industrial production of GSK1379757 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch or continuous flow reactors: to control reaction parameters.
Automated purification systems: to streamline the isolation process.
Quality control measures: to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: GSK1379757 can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific functional groups present in GSK1379757 and the reaction conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
GSK1379757 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential effects on cellular processes and pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of GSK1379757 involves its interaction with specific molecular targets and pathways. While the exact mechanism is proprietary, it is known that compounds like GSK1379757 can:
Bind to receptors or enzymes: to modulate their activity.
Alter cellular signaling pathways: to induce specific biological effects.
Influence gene expression: to regulate protein synthesis and cellular functions.
Comparison with Similar Compounds
GSK1379757 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
GSK3745417: Known for its role in inducing apoptosis and antiproliferation in cancer cells.
Guaifenesin: An expectorant with a different mechanism of action.
Uniqueness: GSK1379757 stands out due to its specific molecular structure and the unique biological effects it exerts
Properties
Molecular Formula |
C26H30ClN5O4 |
|---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[1-[2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]pyrrolidin-3-yl]propanamide |
InChI |
InChI=1S/C26H30ClN5O4/c1-16(17-5-7-18(27)8-6-17)25(33)29-19-10-12-32(15-19)23-9-11-28-26(31-23)30-20-13-21(34-2)24(36-4)22(14-20)35-3/h5-9,11,13-14,16,19H,10,12,15H2,1-4H3,(H,29,33)(H,28,30,31) |
InChI Key |
FDGAQPLGUDZVND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(=O)NC2CCN(C2)C3=NC(=NC=C3)NC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopropyl-3-(2,3-dichlorobenzyl)-5-morpholino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B10786168.png)
![[3,5-bis(trifluoromethyl)phenyl]methyl (1~{S},5~{R})-6-[(1~{H}-benzotriazol-5-ylcarbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B10786174.png)
![5-fluoro-N-[3-[2-(4-methoxyanilino)pyrimidin-4-yl]phenyl]-1H-indole-2-carboxamide](/img/structure/B10786179.png)
![1-[[2-Methyl-3-(trifluoromethyl)phenyl]methyl]-7-morpholin-4-ylimidazo[1,2-c]pyrimidin-5-one](/img/structure/B10786188.png)
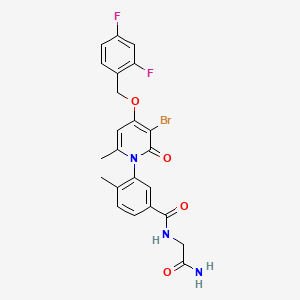
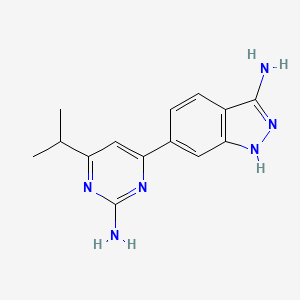
![N-(1H-benzo[d][1,2,3]triazol-6-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine](/img/structure/B10786205.png)
![N-[6-(3-fluorophenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10786207.png)
![5-[6-(tert-butylcarbamoylamino)benzimidazol-1-yl]-3-[(1R)-1-(2-chlorophenyl)ethoxy]thiophene-2-carboxamide](/img/structure/B10786209.png)
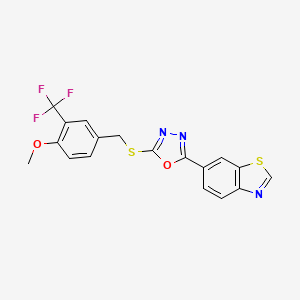
![7-Morpholino-1-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B10786218.png)
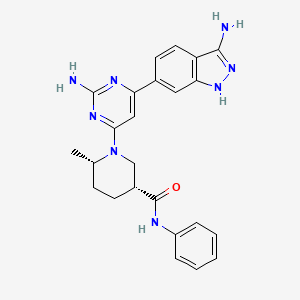
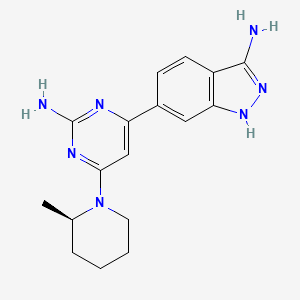
![(R)-2-Methyl-3-(2-methyl-3-(trifluoromethyl)benzyl)-5-(2-methylmorpholino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B10786231.png)
